molecular formula C11H15NO2 B2416506 5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid CAS No. 24238-76-4

5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid

Cat. No.: B2416506
CAS No.: 24238-76-4
M. Wt: 193.246
InChI Key: VJRPFPJVCUHZGE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a bicyclo[3.2.2]nonane derivative with a suitable cyano and carboxylating agent under controlled conditions . The reaction typically requires the use of strong acids or bases as catalysts and may involve multiple steps to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .

Chemical Reactions Analysis

5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Biological Activity

5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid (CAS No. 24238-76-4) is a bicyclic compound that has garnered interest in various fields of biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that includes a carboxylic acid functional group and a cyano group. The molecular formula is C10H13NC_{10}H_{13}N, and its molecular weight is approximately 161.22 g/mol. The compound's structure can be represented as follows:

\text{SMILES }C1CC2(C1)CC(C2)(C(=O)O)C#N

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering the rates of biochemical reactions.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cellular functions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis16
Escherichia coli>128

These results indicate that while the compound is effective against certain pathogens, it may have limited efficacy against Gram-negative bacteria.

Case Studies

  • Case Study on Anticancer Activity :
    A research team investigated the effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated cytotoxic effects with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, suggesting potential as an anticancer agent.
  • Neuroprotective Effects :
    Another study explored the neuroprotective properties of the compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Results indicated that treatment with this compound reduced cell death by approximately 40%, highlighting its potential for neuroprotection.

Properties

IUPAC Name

5-cyanobicyclo[3.2.2]nonane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-8-10-2-1-3-11(6-4-10,7-5-10)9(13)14/h1-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRPFPJVCUHZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(CC2)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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